Isothiocyanatoacetaldehyde dimethyl acetal
Overview
Description
Isothiocyanatoacetaldehyde dimethyl acetal is a chemical compound with the formula C5H9NO2S and a molecular weight of 147.19512. It contains a total of 17 bonds, including 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 isothiocyanate (aliphatic), and 2 ethers (aliphatic)3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Isothiocyanatoacetaldehyde dimethyl acetal from the web search results.Molecular Structure Analysis
The molecular structure of Isothiocyanatoacetaldehyde dimethyl acetal consists of 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom4. The structure also includes 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 isothiocyanate (aliphatic), and 2 ethers (aliphatic)3.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Isothiocyanatoacetaldehyde dimethyl acetal from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Isothiocyanatoacetaldehyde dimethyl acetal are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Isothiocyanatoacetaldehyde dimethyl acetal and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For example, dimethyl N-aryl- or N-alkylcarbonimidodithioates react with aminoacetaldehyde diethyl acetal, leading to the formation of 1-aryl or 1-alkyl-2-methylthioimidazoles. This reaction demonstrates the versatility of dimethyl acetal compounds in facilitating complex heterocyclic syntheses (Pooranchand, Ila, & Junjappa, 1987).
Catalysis and Protection Techniques
Isothiocyanatoacetaldehyde dimethyl acetal derivatives are utilized in catalysis and as protective groups in organic synthesis. Acetal and thioacetal groups, derived from these compounds, are known for their protective qualities in various reactions. The use of sulfamic acid-functionalized magnetic nanoparticles as a catalyst for acetalization of carbonyl compounds with diols and dithiols is a notable example (Khaef, Zolfigol, Taherpour, & Yarie, 2020).
Organic Synthesis and Protection of Aldehydes
In organic synthesis, isothiocyanatoacetaldehyde dimethyl acetal and related compounds are instrumental in the formation of various aldehydes and acetals. For instance, sulfated metal oxides catalyze the reaction of aldehydes and ketones with trimethyl orthoformate to produce dimethyl acetals, which are crucial for protecting and deprotecting carbonyl groups during synthesis (Lin, Lin, Yang, & Lin, 2001).
Novel Reagents in Protection Techniques
The compound 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is an innovative reagent used for the protection of carboxylic acids. This demonstrates the potential of isothiocyanatoacetaldehyde dimethyl acetal derivatives in creating unique protective reagents for specific functional groups in complex organic syntheses (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Safety And Hazards
While specific safety and hazard information for Isothiocyanatoacetaldehyde dimethyl acetal was not found, general safety measures for handling chemicals include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area5. In case of eye contact, it is advised to rinse cautiously with water for several minutes6.
Future Directions
The future directions for the use or study of Isothiocyanatoacetaldehyde dimethyl acetal are not specified in the search results.
Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to specific resources or consult a chemistry professional.
properties
IUPAC Name |
2-isothiocyanato-1,1-dimethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-7-5(8-2)3-6-4-9/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLTWPRCKDMKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C=S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226022 | |
Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiocyanatoacetaldehyde dimethyl acetal | |
CAS RN |
75052-04-9 | |
Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isothiocyanato-1,1-dimethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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